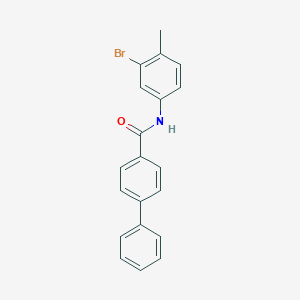![molecular formula C14H20ClNOS B400850 N-(1-adamantyl)-N-[5-(chloromethyl)-1,3-oxathiolan-2-ylidene]amine](/img/structure/B400850.png)
N-(1-adamantyl)-N-[5-(chloromethyl)-1,3-oxathiolan-2-ylidene]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)-N-[5-(chloromethyl)-1,3-oxathiolan-2-ylidene]amine is a compound that features an adamantyl group, a chloromethyl group, and an oxathiolan-2-imine ring The adamantyl group is known for its rigidity and bulkiness, which can influence the compound’s chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-N-[5-(chloromethyl)-1,3-oxathiolan-2-ylidene]amine typically involves the reaction of 1-adamantyl chloride with appropriate heterocyclic precursors in the presence of a Lewis acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-N-[5-(chloromethyl)-1,3-oxathiolan-2-ylidene]amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups and overall structure.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present in the compound.
Scientific Research Applications
N-(1-adamantyl)-N-[5-(chloromethyl)-1,3-oxathiolan-2-ylidene]amine has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-N-[5-(chloromethyl)-1,3-oxathiolan-2-ylidene]amine involves its interaction with specific molecular targets and pathways. The adamantyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the oxathiolan-2-imine ring can participate in various chemical interactions. These interactions can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantyl)-N-trans-cinnamylaniline: Features an adamantyl group and is used in asymmetric catalysis.
N-[(adamantan-1-yl)alkyl]-acetamides: Used as building blocks for peptidomimetics and other functionalized derivatives.
Uniqueness
N-(1-adamantyl)-N-[5-(chloromethyl)-1,3-oxathiolan-2-ylidene]amine is unique due to the presence of the oxathiolan-2-imine ring, which imparts distinct chemical properties and reactivity compared to other adamantyl-containing compounds. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C14H20ClNOS |
|---|---|
Molecular Weight |
285.8g/mol |
IUPAC Name |
N-(1-adamantyl)-5-(chloromethyl)-1,3-oxathiolan-2-imine |
InChI |
InChI=1S/C14H20ClNOS/c15-7-12-8-18-13(17-12)16-14-4-9-1-10(5-14)3-11(2-9)6-14/h9-12H,1-8H2 |
InChI Key |
WVLPOLIDXIHVBY-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N=C4OC(CS4)CCl |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N=C4OC(CS4)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methoxybenzoyl)amino]benzamide](/img/structure/B400769.png)


![15-Methyl-17-(tetrahydro-2-furanylmethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B400773.png)


![Methyl 4-[2-(4-bromobenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B400782.png)


![7-isobutyl-3-methyl-8-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400786.png)



